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Compound of Interest

Compound Name: 2-Nitrobenzenesulfonamide

Cat. No.: B048108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitrobenzenesulfonamide, a key intermediate in organic synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-Nitrobenzenesulfonamide is C₆H₆N₂O₄S, with a molecular weight

of 202.19 g/mol . The spectroscopic data presented below serves to confirm the structure and

purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The ¹H and ¹³C NMR data for 2-Nitrobenzenesulfonamide are summarized

below.

¹H NMR (400 MHz, DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.08 Multiplet 1H Aromatic CH

~7.94 Multiplet 1H Aromatic CH

~7.87 Multiplet 1H Aromatic CH

~7.82 Multiplet 1H Aromatic CH

7.80 (s) Singlet 2H SO₂NH₂

Note: The aromatic protons exhibit complex splitting patterns due to ortho and meta coupling.

¹³C NMR

While specific peak-by-peak data is not readily available in all public databases, the expected

chemical shift ranges for the carbon atoms in 2-Nitrobenzenesulfonamide are as follows.

Aromatic carbons in nitrobenzene derivatives typically appear between 120 and 150 ppm, with

the carbon bearing the nitro group being the most deshielded. The carbon attached to the

sulfonamide group will also be significantly deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for 2-Nitrobenzenesulfonamide are detailed in the table

below. A detailed vibrational analysis has been performed, confirming the assignments of the

fundamental vibrations.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Strong, Broad N-H stretching (sulfonamide)

~1530 Strong Asymmetric NO₂ stretching

~1350 Strong Symmetric NO₂ stretching

~1320 Strong Asymmetric SO₂ stretching

~1160 Strong Symmetric SO₂ stretching

~3100 Medium Aromatic C-H stretching

~1600, ~1480 Medium Aromatic C=C stretching

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For sulfonamides, common fragmentation pathways involve the cleavage of the S-

N bond and the loss of SO₂.[2]

m/z Relative Intensity Assignment

202 Moderate [M]⁺ (Molecular Ion)

186 High [M - O]⁺ or [M - NH₂]⁺

138 Moderate [M - SO₂]⁺

92 High [C₆H₄O]⁺

76 Moderate [C₆H₄]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like 2-Nitrobenzenesulfonamide.

NMR Spectroscopy (for Solid Samples)
Sample Preparation:
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Dissolve 5-10 mg of 2-Nitrobenzenesulfonamide in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube

to remove any particulate matter.

Instrument Setup:

The data presented was acquired on a 400 MHz spectrometer.

The probe temperature is typically set to 25 °C.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is used. Typically, 16 to 64 scans are

acquired with a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance

of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5

seconds) are typically required.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50

ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Attenuated Total Reflectance (ATR) IR Spectroscopy
Sample Preparation:
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Place a small amount of the solid 2-Nitrobenzenesulfonamide sample directly onto the

ATR crystal.

Instrument Setup:

Ensure the ATR crystal is clean before acquiring a background spectrum.

Collect a background spectrum of the empty ATR crystal.

Data Acquisition:

Apply pressure to the sample using the instrument's pressure arm to ensure good contact

with the crystal.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Data Processing:

The instrument software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Perform a baseline correction if necessary.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

The sample can be introduced directly into the ion source via a solid probe or after

separation by gas chromatography (GC-MS).

For direct insertion, a small amount of the solid sample is placed in a capillary tube.

Ionization:

In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

An electron multiplier or similar detector records the abundance of each ion.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular

ion peak confirms the molecular weight, and the fragmentation pattern provides structural

information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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